REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([F:14])[C:11]=1[S:12][CH3:13])[CH:7]=[O:8]>CO.C(Cl)Cl>[F:14][C:10]1[CH:9]=[C:6]([CH2:7][OH:8])[CH:5]=[C:4]([F:3])[C:11]=1[S:12][CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
124 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=C(C1SC)F
|
Name
|
|
Quantity
|
4.39 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 0.1 N HCl
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with DCM (2×)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1SC)F)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |